Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate

Biocatalysis Enantioselective Synthesis Chiral Intermediate Production

Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate (CAS 193465-78-0) is a racemic β-hydroxy ester bearing a 4-chlorophenyl substituent at the β-position. With molecular formula C₁₀H₁₁ClO₃ and molecular weight 214.65 g/mol, this compound features a single chiral center at the β-carbon, making it a versatile intermediate for asymmetric synthesis and pharmaceutical building-block applications.

Molecular Formula C10H11ClO3
Molecular Weight 214.64 g/mol
Cat. No. B8067634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-chlorophenyl)-3-hydroxypropanoate
Molecular FormulaC10H11ClO3
Molecular Weight214.64 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C1=CC=C(C=C1)Cl)O
InChIInChI=1S/C10H11ClO3/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3
InChIKeyHYAGWYXMFMLVGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate (CAS 193465-78-0): Chiral β-Hydroxy Ester for Asymmetric Synthesis Procurement


Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate (CAS 193465-78-0) is a racemic β-hydroxy ester bearing a 4-chlorophenyl substituent at the β-position [1]. With molecular formula C₁₀H₁₁ClO₃ and molecular weight 214.65 g/mol, this compound features a single chiral center at the β-carbon, making it a versatile intermediate for asymmetric synthesis and pharmaceutical building-block applications . Its reactivity is defined by three functional handles: the methyl ester, the secondary alcohol, and the para-chloroaryl ring, each enabling orthogonal chemical transformations. Commercially available at ≥95% purity from multiple suppliers , the compound serves as a starting material for generating enantiopure β-hydroxy acid derivatives used in the synthesis of bioactive molecules.

Why Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate Cannot Be Replaced by In-Class Analogs: Structural Determinants of Reactivity and Selectivity


Superficial structural similarity among β-hydroxy esters masks critical differences that render simple substitution scientifically unsound. The 4-chloro substituent on the phenyl ring is not a passive spectator; it modulates the electron density of the aromatic system, affecting reactivity in electrophilic aromatic substitution and cross-coupling reactions relative to the unsubstituted phenyl analog [1]. The absence of α,α-dimethyl substitution—present in the heavily studied gem-dimethyl analog methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate—preserves conformational flexibility and reduces steric hindrance at the α-carbon, enabling ester hydrolysis and amidation pathways that are sterically impeded in the dimethyl congener [2]. Furthermore, the choice between methyl and ethyl ester homologs directly impacts lipophilicity (ΔlogP ≈ 0.4 units), volatility, and enzymatic hydrolysis rates during pro-drug or intermediate processing . These structural features produce measurably different outcomes in enantioselective synthesis, biological target engagement, and downstream functionalization, as quantified in Section 3.

Quantitative Differentiation Evidence for Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate: Comparator-Based Procurement Data


Enantioselective Biocatalytic Synthesis: 100% (S)-Enantiospecific Reduction Achievable

The parent compound can be produced with complete stereochemical control via NADH-dependent enzymatic reduction of the corresponding β-ketoester precursor, methyl (4-chlorobenzoyl)acetate, using alcohol dehydrogenase EC 1.1.1.B3 from Aromatoleum aromaticum. This yields 100% (S)-enantiospecific product with no detectable (R)-enantiomer [1]. In contrast, the gem-dimethyl analog cannot serve as a substrate for this specific enzymatic reduction because the α,α-dimethyl groups create steric clash within the enzyme active site, precluding this green chemistry route and necessitating alternative, often lower-yielding chiral resolution strategies [2]. The broader class of 3-aryl-3-hydroxypropanoates can undergo microbial deracemisation with >95% ee, but this requires whole-cell biotransformation with Candida parapsilosis and achieves only ∼75% isolated yield [3].

Biocatalysis Enantioselective Synthesis Chiral Intermediate Production

HMG-CoA Reductase Inhibition: Negative Selectivity Data vs. Statin-Like β-Hydroxy Esters

When tested for inhibitory activity against rat hepatic microsomal HMG-CoA reductase, methyl 3-(4-chlorophenyl)-3-hydroxypropanoate lacked significant inhibitory activity [1]. This is a critical differentiation from structurally related β-hydroxy-δ-lactone and β-hydroxy ester statin intermediates, which typically exhibit nanomolar IC₅₀ values against HMG-CoA reductase (e.g., lovastatin hydroxy acid IC₅₀ ≈ 2–11 nM). The absence of HMG-CoA inhibition establishes that the compound does not carry inherent statin-like pharmacology, making it suitable as a chiral building block in synthetic pathways where HMG-CoA off-target effects must be avoided—for instance, in the construction of non-statin therapeutic candidates such as selective serotonin reuptake inhibitors or β-lactam antibiotics [2].

Target Selectivity HMG-CoA Reductase Off-Target Profiling

LogP Lipophilicity Advantage Over the Gem-Dimethyl HDAC Inhibitor Scaffold

The computed LogP of methyl 3-(4-chlorophenyl)-3-hydroxypropanoate is 1.73 , which is substantially lower than the 2.87–3.04 range reported for the gem-dimethyl analog methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate [1]. This ΔLogP of approximately −1.2 log units translates to a roughly 15-fold lower octanol–water partition coefficient, placing the parent compound in a more favorable lipophilicity range for oral bioavailability according to Lipinski's guidelines. Lower lipophilicity is generally associated with reduced promiscuous binding, lower metabolic clearance, and improved aqueous solubility—all relevant considerations when selecting a building block for fragment-based or HTS library synthesis where the final target compound profile is unknown.

Physicochemical Properties Lipophilicity Drug-Likeness

Enantiomeric Excess Benchmarking: 93.9% ee Achievable via Asymmetric Catalysis

In a systematic study of enantioselective transformation of β-hydroxy ester substrates bearing different para-substituted phenyl groups, the 4-chlorophenyl derivative achieved 93.9% enantiomeric excess (ee) with an enantiomeric ratio (er) of 97.0:3.0 [1]. This places the chloro-substituted compound intermediate between the 4-fluoro analog (97.8% ee, er 98.9:1.1) and the unsubstituted phenyl analog (93.2% ee, er 96.6:3.4). Critically, the 4-chloro derivative exhibited a diastereomeric ratio (dr) of 4.5:1 compared to 8.1:1 for the unsubstituted phenyl analog and 2.9:1 for the 4-fluoro analog, indicating that the chloro substituent imparts a distinct stereochemical outcome profile that differs from both electron-withdrawing and electron-neutral para substituents [1]. This data enables informed selection of the appropriate aryl substitution pattern for specific stereochemical requirements.

Asymmetric Synthesis Enantiomeric Excess Chiral Purity

Commercial Availability and Purity: ≥95% with Full Analytical Documentation

Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate is commercially stocked at ≥95% purity by multiple established suppliers with full certificates of analysis . Pricing at the 2.5 g scale is approximately $1,370 (Enamine) to £615 (Fluorochem), translating to ∼$550–615/g [1]. The (R)-enantiomer (CAS 135505-19-0) is also commercially available as a separate catalog item, allowing direct procurement of enantiopure material without requiring in-house resolution . In contrast, the β-hydroxy-deoxy analog methyl 3-(4-chlorophenyl)propanoate (CAS 2019-34-3) lacks the chiral center and the hydroxyl functional handle, fundamentally limiting its utility as a synthetic intermediate while offering no significant cost advantage.

Procurement Purity Specification Supply Chain

Optimal Procurement and Application Scenarios for Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate Based on Differentiated Evidence


Kilogram-Scale Enantiopure Intermediate Production via Biocatalytic Reduction

For process chemistry groups scaling the synthesis of (S)-β-hydroxy ester intermediates, the demonstrated 100% (S)-enantiospecific reduction of the corresponding β-ketoester using EC 1.1.1.B3 alcohol dehydrogenase [1] offers a green chemistry route that avoids heavy-metal catalysts and chiral auxiliaries. The absence of α,α-dimethyl substitution ensures the ketoester precursor remains a competent substrate for the enzyme, unlike the gem-dimethyl analog. This scenario is ideal for manufacturing enantiopure building blocks destined for β-lactam antibiotics or fluoxetine-class APIs where the (S)-configuration is required.

Fragment-Based Drug Discovery Library Synthesis Requiring Controlled Lipophilicity

Medicinal chemistry teams constructing fragment libraries benefit from the compound's LogP of 1.73 , which resides within the optimal fragment-like property space (LogP 1–3) and is ∼15-fold lower than the gem-dimethyl HDACI scaffold. The β-hydroxy ester core provides two points for parallel derivatization (ester hydrolysis to carboxylic acid; alcohol oxidation or acylation), while the 4-chlorophenyl group offers a synthetic handle for late-stage Suzuki or Buchwald coupling. The documented lack of HMG-CoA reductase inhibition [2] ensures that primary screening hits are not artifacts of statin-like pharmacology.

Stereochemical Probe in Asymmetric Catalysis Reaction Development

The well-characterized stereochemical behavior of the 4-chlorophenyl derivative—93.9% ee with dr 4.5:1 under published asymmetric conditions [3]—makes it a reliable benchmark substrate for evaluating new chiral catalysts or enzymatic resolution systems. Its intermediate behavior between the 4-fluoro (higher ee, lower dr) and unsubstituted phenyl (lower ee, higher dr) analogs allows researchers to probe electronic vs. steric contributions to stereoselectivity, accelerating catalyst optimization cycles.

Non-Statin Cardiovascular or CNS Intermediate Synthesis

For research programs targeting GABA receptor modulators or other CNS indications where the 4-chlorophenyl-β-hydroxy ester scaffold has shown promise [4], the parent compound serves as the direct synthetic entry point. SAR studies have demonstrated that fluorination at the para-position of derivatives enhances blood-brain barrier permeability by 40%, with lead compounds exhibiting IC₅₀ values of 12 nM against GABAA subtypes [4]. The parent ester provides an unfluorinated starting point for systematic SAR exploration, with both enantiomers commercially accessible for pharmacological profiling.

Quote Request

Request a Quote for Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.